Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)-
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Overview
Description
Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- is a complex organic compound with a unique structure that includes a butanamide backbone, a furfurylidene group, a hydrazino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- typically involves multiple steps, starting with the preparation of the butanamide backbone. The reaction between 4-methyl-3-oxo-N-phenylpentamide and halo-1-(4-fluorophenyl)-2-phenone in acetone as a solvent is one of the key steps in the synthesis . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo compounds, while reduction can yield alcohols or amines.
Scientific Research Applications
Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N-(4-fluorophenyl)-: A simpler analog with similar structural features.
Butanamide, N-(4-chlorophenyl)-3-oxo-: Another related compound with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- is unique due to the presence of the furfurylidene and hydrazino groups, which confer specific chemical properties and reactivity
Properties
Molecular Formula |
C15H14FN3O3 |
---|---|
Molecular Weight |
303.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-furan-2-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C15H14FN3O3/c16-11-3-5-12(6-4-11)18-14(20)7-8-15(21)19-17-10-13-2-1-9-22-13/h1-6,9-10H,7-8H2,(H,18,20)(H,19,21)/b17-10+ |
InChI Key |
MHPVUHRLNAXVHF-LICLKQGHSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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